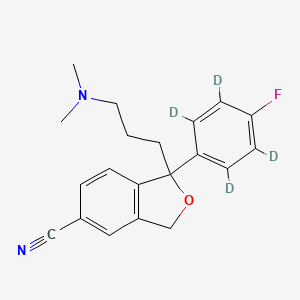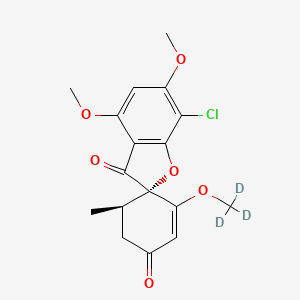
D-Phenylalanyl-d5 Nateglinide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
D-Phenylalanyl-d5 Nateglinide is a deuterium-labeled form of D-Phenylalanyl Nateglinide, which is an impurity of the oral hypoglycemic agent Nateglinide. It is used primarily in research settings, particularly in the fields of proteomics and metabolic research . The molecular formula of this compound is C28H31D5N2O4, and it has a molecular weight of 469.63 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of D-Phenylalanyl-d5 Nateglinide involves the incorporation of deuterium atoms into the phenylalanine moiety of Nateglinide. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve the use of catalysts and specific temperature and pressure settings to ensure the incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to ensure the final product meets the required specifications. The production process is carried out under strict quality control measures to ensure consistency and purity .
Analyse Des Réactions Chimiques
Types of Reactions
D-Phenylalanyl-d5 Nateglinide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen atoms.
Reduction: This reaction involves the addition of hydrogen atoms or the removal of oxygen atoms.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide. The reaction conditions typically involve acidic or basic environments.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride. The reaction conditions typically involve anhydrous solvents and low temperatures.
Substitution: Common reagents include halogens and nucleophiles. The reaction conditions vary depending on the specific substitution reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols .
Applications De Recherche Scientifique
D-Phenylalanyl-d5 Nateglinide is used in various scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to study the behavior of deuterium-labeled compounds.
Biology: It is used in metabolic studies to trace the metabolic pathways of Nateglinide and its derivatives.
Medicine: It is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Nateglinide.
Mécanisme D'action
D-Phenylalanyl-d5 Nateglinide exerts its effects by binding to the sulfonylurea receptors on pancreatic beta-cells. This binding leads to the closure of ATP-sensitive potassium channels, resulting in the depolarization of the cell membrane and the subsequent release of insulin. The rapid onset and short duration of action of this compound make it effective in controlling postprandial blood glucose levels .
Comparaison Avec Des Composés Similaires
Similar Compounds
Nateglinide: The parent compound of D-Phenylalanyl-d5 Nateglinide, used as an oral hypoglycemic agent.
Repaglinide: Another oral hypoglycemic agent with a similar mechanism of action but different pharmacokinetic properties.
Glimepiride: A sulfonylurea with a longer duration of action compared to Nateglinide and Repaglinide.
Uniqueness
This compound is unique due to its deuterium labeling, which allows for more precise tracing in metabolic studies. This labeling provides valuable insights into the metabolic pathways and pharmacokinetics of Nateglinide, making it a valuable tool in scientific research .
Propriétés
Numéro CAS |
1356354-42-1 |
|---|---|
Formule moléculaire |
C28H36N2O4 |
Poids moléculaire |
469.637 |
Nom IUPAC |
(2R)-3-(2,3,4,5,6-pentadeuteriophenyl)-2-[[(2R)-3-phenyl-2-[(4-propan-2-ylcyclohexanecarbonyl)amino]propanoyl]amino]propanoic acid |
InChI |
InChI=1S/C28H36N2O4/c1-19(2)22-13-15-23(16-14-22)26(31)29-24(17-20-9-5-3-6-10-20)27(32)30-25(28(33)34)18-21-11-7-4-8-12-21/h3-12,19,22-25H,13-18H2,1-2H3,(H,29,31)(H,30,32)(H,33,34)/t22?,23?,24-,25-/m1/s1/i4D,7D,8D,11D,12D |
Clé InChI |
XMXSUTQQSCOJBE-ZUPGPTRHSA-N |
SMILES |
CC(C)C1CCC(CC1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O |
Synonymes |
N-[[trans-4-(1-Methylethyl)cyclohexyl]carbonyl]-D-phenylalanyl-D-phenylalanine-d5; N-[(trans-4-Isopropylcyclohexyl)carbonyl]-D-phenylalanyl-D-phenylalanine-d5; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


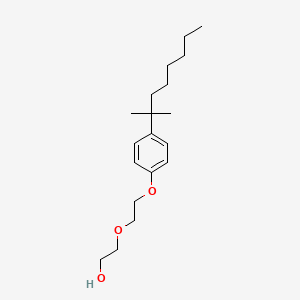
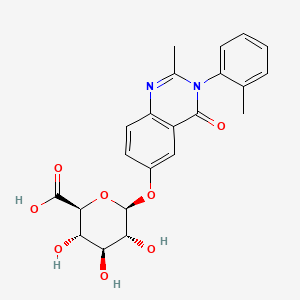
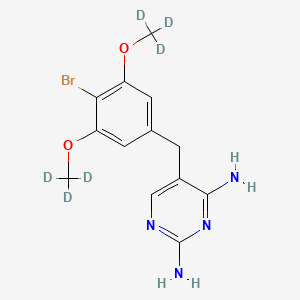
![[2-(Aminomethyl)-1H-pyrrol-1-yl]acetic acid](/img/structure/B585822.png)
![2S-[(1-Carboxyethyl)amino]-benzenebutanoic Acid Methyl Benzyl Ester Maleate](/img/structure/B585823.png)
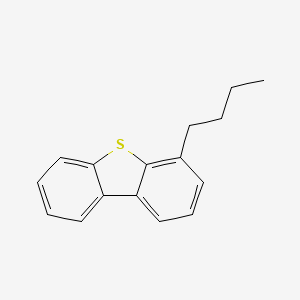
![(2S,3S,4S,5R,6R)-6-[[1-carboxy-2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]ethyl]sulfanylcarbonylamino]-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B585828.png)
